2,4-Pirimidinadiamina con linker

Descripción general

Descripción

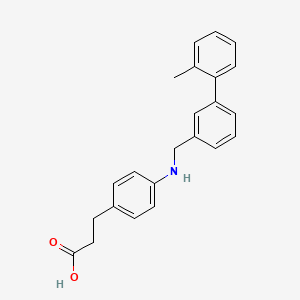

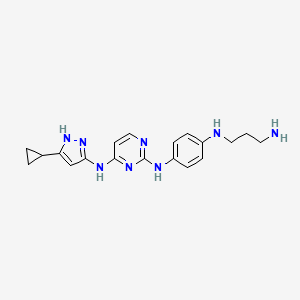

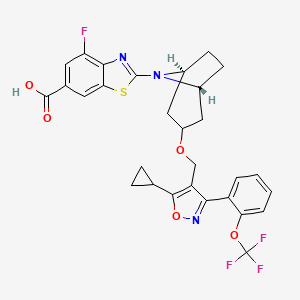

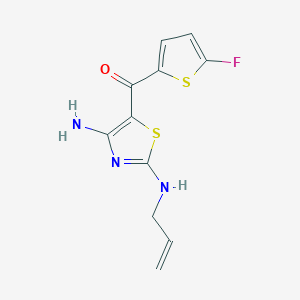

UNC0064-12 es un compuesto orgánico con el nombre químico N2- [4- [ (3-aminopropil)amino]fenil]-N4- (5-ciclopropil-1H-pirazol-3-il)-2,4-pirimidindiamina . Es un sólido blanco que es insoluble en agua a temperatura ambiente . Este compuesto exhibe una actividad biológica significativa y se usa ampliamente como una molécula farmacológicamente activa . UNC0064-12 puede inhibir actividades enzimáticas específicas, interfiriendo así con los procesos biológicos celulares . Se utiliza ampliamente en la investigación biomédica, particularmente en el desarrollo de nuevos medicamentos y tratamientos de enfermedades .

Aplicaciones Científicas De Investigación

UNC0064-12 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un inhibidor de multi-kinasas en la investigación química.

Biología: UNC0064-12 se utiliza para estudiar la inhibición enzimática y sus efectos en los procesos celulares.

Medicina: El compuesto se utiliza en la investigación biomédica para el desarrollo de nuevos agentes terapéuticos.

Mecanismo De Acción

UNC0064-12 ejerce sus efectos inhibiendo enzimas específicas, particularmente las quinasas . Se une al sitio activo de la enzima, evitando que la enzima catalice su sustrato . Esta inhibición interrumpe las vías de señalización celular y los procesos biológicos que dependen de la actividad de la enzima . Los objetivos moleculares de UNC0064-12 incluyen varias quinasas involucradas en el crecimiento, proliferación y supervivencia celular . Al inhibir estas quinasas, UNC0064-12 puede interferir con el crecimiento de células cancerosas y otros procesos patológicos .

Análisis Bioquímico

Biochemical Properties

The role of 2,4-Pyrimidinediamine with linker in biochemical reactions is primarily as a multi-kinase inhibitor . It interacts with various enzymes and proteins involved in kinase pathways. The nature of these interactions is typically inhibitory, affecting the activity of the targeted kinases .

Cellular Effects

The effects of 2,4-Pyrimidinediamine with linker on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4-Pyrimidinediamine with linker involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multi-kinase inhibitor, it exerts its effects at the molecular level by binding to and inhibiting the activity of various kinases .

Métodos De Preparación

UNC0064-12 se sintetiza típicamente a través de métodos de síntesis orgánica . Los métodos de preparación específicos pueden variar según las necesidades de investigación, pero generalmente implican la síntesis y purificación de compuestos orgánicos . La síntesis de UNC0064-12 implica múltiples pasos, incluida la formación de intermediarios y el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas, solventes específicos y catalizadores para lograr el producto deseado

Análisis De Reacciones Químicas

UNC0064-12 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes para la oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes para la reducción incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación de UNC0064-12 puede resultar en la formación de derivados oxidados, mientras que la reducción puede producir derivados reducidos con diferentes grupos funcionales.

Comparación Con Compuestos Similares

UNC0064-12 es único en su capacidad de inhibir múltiples quinasas simultáneamente . Compuestos similares incluyen otros inhibidores de multi-kinasas como sorafenib, sunitinib y pazopanib . Estos compuestos también se dirigen a múltiples quinasas, pero pueden diferir en su especificidad, potencia y perfiles de efectos secundarios . La estructura y las propiedades de unión únicas de UNC0064-12 lo convierten en una herramienta valiosa en la investigación de quinasas y el desarrollo de fármacos .

Propiedades

IUPAC Name |

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYZTTPXKIYERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

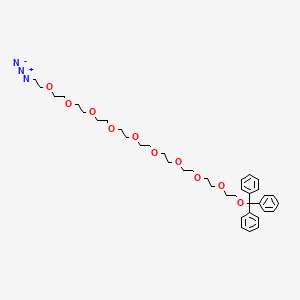

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

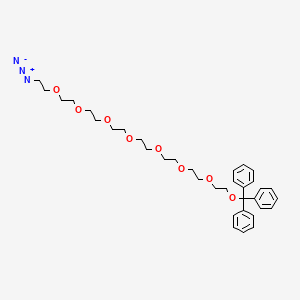

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)